molecular formula C13H12O3S2 B510404 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid CAS No. 296790-81-3

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid

Cat. No. B510404
CAS RN: 296790-81-3
M. Wt: 280.4g/mol
InChI Key: LLMBBGTWNBZVGS-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene derivatives show a variety of properties and applications . They are utilized in industrial chemistry and material science .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid is still not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anticancer, and antidiabetic effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. This compound has been shown to improve insulin sensitivity and glucose tolerance, leading to a reduction in blood glucose levels.

Advantages and Limitations for Lab Experiments

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has several advantages for lab experiments, such as its easy synthesis and versatility as a building block for the synthesis of various organic compounds. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid, such as the synthesis of this compound derivatives with improved solubility and bioavailability, the study of the mechanism of action of this compound in more detail, and the development of new applications for this compound in medicine, materials science, and organic chemistry. Additionally, the study of the potential toxicity of this compound and its derivatives is also an important direction for future research.

Synthesis Methods

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid can be synthesized using different methods such as the Pd-catalyzed cross-coupling reaction, the Suzuki-Miyaura reaction, and the Sonogashira coupling reaction. The Pd-catalyzed cross-coupling reaction involves the reaction of 2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid with formaldehyde and a palladium catalyst, leading to the formation of this compound. The Suzuki-Miyaura reaction involves the reaction of 2-methyl-4-(phenylsulfanyl)thiophene-3-boronic acid with formaldehyde and a palladium catalyst, leading to the formation of this compound. The Sonogashira coupling reaction involves the reaction of 2-methyl-4-(phenylsulfanyl)thiophene-3-iodoacetic acid with formaldehyde and a palladium catalyst, leading to the formation of this compound.

Scientific Research Applications

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, materials science, and organic chemistry. In medicine, this compound has been studied for its potential as an anti-inflammatory agent, an anticancer agent, and an antidiabetic agent. In materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials such as polymers, liquid crystals, and organic semiconductors. In organic chemistry, this compound has been studied for its potential as a versatile building block for the synthesis of various organic compounds.

Safety and Hazards

Thiophene-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(hydroxymethyl)-2-methyl-4-phenylsulfanylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S2/c1-8-11(13(15)16)12(10(7-14)17-8)18-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBBGTWNBZVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)CO)SC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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